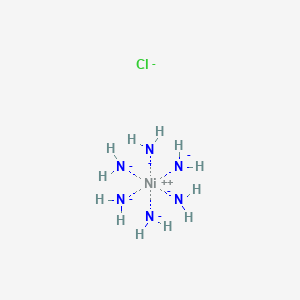

Azanide;nickel(2+);chloride

Description

Overview of Transition Metal Amido Complexes in Catalysis and Materials Science

Transition metal amido complexes, which feature a metal-nitrogen bond with an anionic amido ligand (NR₂⁻), are a cornerstone of modern chemistry. These complexes are crucial intermediates and catalysts in a myriad of organic transformations. Their utility stems from the unique electronic properties conferred by the amido ligand, which can act as a strong σ-donor and, in some cases, a π-donor. This electronic flexibility allows for fine-tuning of the metal center's reactivity.

In catalysis, transition metal amido complexes are instrumental in cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. ananikovlab.ru They also play a pivotal role in hydroamination and polymerization reactions. The reactivity of these complexes is highly dependent on the nature of the ancillary ligands and the metal itself. In materials science, the incorporation of metal amido functionalities can lead to novel polymers and materials with unique electronic and physical properties.

Significance of Nickel(II) in Organometallic and Coordination Chemistry

Nickel, a first-row transition metal, has garnered significant attention due to its cost-effectiveness compared to precious metals like palladium and platinum. organic-chemistry.org Nickel(II), with its d⁸ electron configuration, is a particularly important oxidation state. It can adopt various coordination geometries, including square planar, tetrahedral, and octahedral, which influences the reactivity of its complexes. nih.govscispace.com

The significance of Nickel(II) in organometallic chemistry is highlighted by its role in a wide range of catalytic processes. Nickel(II) complexes are effective catalysts for cross-coupling reactions, including Kumada, Negishi, and Suzuki couplings, which are fundamental for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.orgacs.org The ability of nickel to cycle through different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) is central to its catalytic prowess. nih.gov The presence of amido and chloride ligands can significantly modulate the electronic and steric environment of the nickel center, thereby influencing the efficiency and selectivity of these catalytic transformations. researchgate.netfigshare.com For instance, amido pincer complexes of nickel have demonstrated high activity in the Kumada cross-coupling of aryl chlorides. acs.orgresearchgate.net

Historical Context and Evolution of Nickel(II) Azanide (B107984) Compound Research

The journey of organonickel chemistry began with the discovery of nickel tetracarbonyl in 1890. pageplace.dewikipedia.org A significant leap forward occurred in the mid-20th century with the discovery of nickel's catalytic role in olefin oligomerization, famously known as the "nickel effect". pageplace.dewiley-vch.de This discovery was a turning point, sparking extensive research into organonickel catalysts. pageplace.de

The study of well-defined nickel amido complexes is a more recent development. Early research in organonickel chemistry often involved in-situ generated catalysts. However, the desire for a deeper mechanistic understanding and greater control over reactivity spurred the synthesis and characterization of specific nickel complexes. The development of chelating amido ligands, such as pincer ligands, has been particularly impactful. yuntech.edu.tw These ligands stabilize the nickel center and allow for systematic studies of structure-activity relationships.

Research into simple nickel(II) azanide complexes, where the amido ligand is the parent NH₂⁻ group, is less common in the literature. The first structurally characterized parent amido complex of nickel, Ni(PCP)(NH₂), was reported more recently and demonstrated high reactivity. acs.org The inherent reactivity of the simple azanide ligand often necessitates the use of more complex, sterically bulky amido ligands to isolate stable complexes. wikipedia.org The compound "Azanide;nickel(2+);chloride" represents the simplest conceptual structure within this class, serving as a fundamental building block for understanding the broader field of nickel(II) amido chemistry, even if its isolation as a stable compound is challenging. The evolution of this field continues, with ongoing efforts to develop new nickel amido catalysts for a variety of organic transformations. rsc.orgnih.govugent.be

Detailed Research Findings

The synthesis of nickel(II) amido chloride complexes often involves the reaction of a nickel(II) chloride source with a deprotonated amine or an amido-ligand precursor. researchgate.netfigshare.comyuntech.edu.tw The resulting complexes exhibit a range of coordination geometries and reactivities.

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Magnetic Properties | Catalytic Application |

|---|---|---|---|---|

| [Ph-PNP]NiCl | Square Planar | Ni-N: 1.895(2), Ni-Cl: 2.2139(8) | Diamagnetic | Kumada Coupling researchgate.netfigshare.com |

| [iPr-PNP]NiCl | Square Planar | Ni-N: 1.884(2), Ni-Cl: 2.2138(7) | Diamagnetic | Kumada Coupling researchgate.netfigshare.com |

| (tBuL)₂Ni | Pseudo-octahedral | Ni-N(amido): ~2.01 | Paramagnetic (μeff = 2.90 μB) | Not specified nih.gov |

| Ni(PCP)(NH₂) | Square Planar | Ni-N: 1.889(4) | Not specified | Reacts with water and benzaldehyde (B42025) acs.org |

Properties

Molecular Formula |

ClH12N6Ni-5 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

azanide;nickel(2+);chloride |

InChI |

InChI=1S/ClH.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |

InChI Key |

GEVRDBJYCXLARC-UHFFFAOYSA-M |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Ii Amido Chloride Complexes

Direct Synthesis Routes

Direct synthesis methods involve the straightforward reaction of nickel(II) sources with appropriate amide-containing ligands or their precursors. These routes are often favored for their simplicity and efficiency.

Reaction of Nickel(II) Halides with Amide Ligands

A common and direct approach to nickel(II) amido chloride complexes involves the salt metathesis reaction between a nickel(II) halide, typically nickel(II) chloride (NiCl₂), and a pre-formed alkali metal salt of an amide ligand. This method is particularly effective for sterically demanding amido ligands. For instance, the reaction of NiCl₂ with lithium or potassium salts of bulky secondary amines leads to the formation of the desired nickel(II) amido chloride.

In a specific example, diamagnetic divalent nickel complexes supported by a tridentate amido diphosphine ligand, [N(o-C₆H₄PR₂)₂]⁻ ([R-PNP]⁻), have been synthesized. The process involves the deprotonation of the corresponding amine precursor with n-butyllithium (n-BuLi) to form the lithium amide, which is then reacted with NiCl₂(DME) (DME = 1,2-dimethoxyethane) to yield the [R-PNP]NiCl complex. researchgate.netfigshare.com This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netfigshare.com

Similarly, mixed ligand complexes of nickel(II) have been synthesized using histidine and hippuric acid. asianpubs.org In this case, solutions of the ligands are prepared in one equivalent of sodium hydroxide (B78521) and reacted with a solution of nickel(II) chloride. asianpubs.org The coordination environment and structure of these complexes have been elucidated using various spectroscopic and analytical techniques. asianpubs.org

Another illustration involves the synthesis of amidodithiophosphonato nickel(II) complexes. The reaction of amidodithiophosphonate salts with NiCl₂·6H₂O yields the corresponding nickel(II) complexes, such as [Ni(BzNH-adtp)₂]. mdpi.com

Table 1: Examples of Direct Synthesis from Nickel(II) Halides

| Nickel(II) Halide | Amide Ligand Source | Product | Key Conditions | Reference |

|---|---|---|---|---|

| NiCl₂(DME) | [R-PNP]Li (R = Ph, iPr, Cy) | [R-PNP]NiCl | THF, -35 °C | researchgate.netfigshare.com |

| NiCl₂ | Sodium hippurate and sodium histidinate | Na₂[Ni{(C₆H₅CONHCH₂COO)(C₆H₈N₃O₂)}]·xH₂O | Aqueous solution, room temperature | asianpubs.org |

| NiCl₂·6H₂O | (BzNH₃)(BzNH-adtp) | [Ni(BzNH-adtp)₂] | Acetonitrile (B52724)/Water, room temperature | mdpi.com |

Ligand Exchange Reactions

Ligand exchange provides another versatile route to nickel(II) amido chloride complexes. This method involves the displacement of a weakly coordinated ligand from a nickel(II) complex by a more strongly binding amide ligand. The choice of the starting nickel complex and the incoming ligand is crucial for the success of this strategy.

For example, the synthesis of various nickel(II) complexes can be achieved through ligand exchange reactions where a ligand such as water in hexaamminenickel(II) chloride is replaced by a stronger Lewis base like NH₃. daniisler.ch Further exchange with bidentate ligands like oxalate (B1200264) or glycine (B1666218) is driven by the chelate effect. daniisler.ch While these examples don't directly yield an amido chloride, they illustrate the principle of ligand exchange in nickel(II) chemistry.

In a more direct application, the reaction of a nickel(II) complex bearing labile ligands, such as NiCl₂(PPh₃)₂, with an imidazolium (B1220033) ligand has been used to form a bis-ligated nickel complex. cdnsciencepub.com This demonstrates the potential to introduce amide-functionalized ligands through exchange.

Furthermore, the synthesis of nickel(II) complexes with pyrazole-based amide ligands has been reported. mdpi.com For instance, reacting Ni(ClO₄)₂·6H₂O with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) in methanol (B129727) leads to the formation of the Ni(L1)₂₂ complex. mdpi.com Although this is a perchlorate (B79767) salt, similar strategies can be adapted for chloride analogues.

Deprotonation Strategies for Azanide (B107984) Ligand Formation

In situ deprotonation of a coordinated amine or amide ligand is a powerful method for generating the azanide (amido) ligand directly within the coordination sphere of the nickel(II) center. This approach avoids the pre-synthesis and isolation of often sensitive alkali metal amides.

A common strategy involves the use of a base to deprotonate a coordinated amine. For example, in the context of Ni-catalyzed C-N cross-coupling reactions, an amine binds to the Lewis acidic Ni(II) metal center, which acidifies its N-H protons, facilitating deprotonation by a weak base like triethylamine (B128534) (TEA) to form the active Ni(II)-amido complex. nih.gov

Another example is the synthesis of amido pincer complexes of nickel(II). The deprotonation of the pro-ligands H[R-PNP] (where R = Ph, iPr, Cy) with n-BuLi generates the corresponding lithium amides, which then react with a nickel(II) source. researchgate.netfigshare.com While this involves pre-deprotonation, the principle of creating the active amide for coordination is central. The use of a base in the presence of the nickel(II) salt can also achieve this in a one-pot synthesis. For instance, the reaction of a neutral pincer ligand with NiCl₂(DME) in the presence of triethylamine generates the corresponding [R-PNP]NiCl complexes. yuntech.edu.tw

The pKa of the ligand is a critical factor in these reactions. researchgate.net Techniques such as acid-base titration can be used to determine the pKa and select an appropriate base for deprotonation. researchgate.net

Synthesis via Precursor Transformation

These methods utilize nickel precursors in lower oxidation states, such as Ni(0) or Ni(I), which are subsequently transformed into the target Ni(II) amido chloride complexes through oxidative processes.

From Nickel(0) Precursors

The oxidative addition of an amine-derived electrophile to a nickel(0) complex is a fundamental step in many catalytic cycles and can be harnessed for the synthesis of nickel(II) amido complexes. While direct synthesis of a nickel(II) amido chloride from Ni(0) is less common as a stoichiometric method, it is a key mechanistic step.

In Ni-photoredox amide arylation, a Ni(0) species undergoes oxidative addition with an aryl bromide. escholarship.org Subsequent ligand exchange leads to a Ni(II) aryl amido complex. escholarship.org Although the final product in this catalytic cycle is not the amido chloride itself, the formation of the Ni(II) amido intermediate from a Ni(0) precursor is clearly demonstrated.

Similarly, the reaction of Ni(COD)₂ (COD = 1,5-cyclooctadiene), a common Ni(0) precursor, with a neutral pincer pro-ligand can lead to oxidative addition of the N-H bond to form a nickel(II) hydride complex, which can then be converted to the corresponding chloride. yuntech.edu.tw

From Nickel(I) Species and Subsequent Oxidation

Nickel(I) complexes are also valuable precursors for the synthesis of nickel(II) species. These reactions can proceed through either oxidation or disproportionation pathways.

Recent studies have shown that salt metathesis reactions between Ni(II) halides and potassium bis(trimethylsilyl)amide, K{N(SiMe₃)₂}, can lead to the formation of both Ni(I) and Ni(II) complexes. nih.govacs.org The isolation of Ni(I) species highlights their accessibility. nih.govacs.org Introduction of an oxidant, such as adventitious O₂, to solutions of a Ni(I) species like [K][Ni{N(SiMe₃)₂}₂] can afford a Ni(II) complex. nih.gov

In the context of Ni-photoredox catalysis, a Ni(I) chloride dimer has been used as a precatalyst, which then enters a catalytic cycle involving Ni(II) and Ni(III) intermediates. escholarship.org The oxidation of a Ni(II) aryl amido intermediate is a key step to enable C-N bond formation. escholarship.org While not a direct synthesis of the amido chloride, this illustrates the oxidation of lower-valent nickel amido species.

Furthermore, a two-coordinate nickel(I) amido complex can be protonated in the presence of a suitable ligand to yield neutral two- and three-coordinate Ni(I) complexes. acs.org These can then be further reacted, for example, with an aryl halide, to produce a Ni(III) species, which can then be reduced to a Ni(II) state. researchgate.net

Table 2: Summary of Precursor Transformation Routes

| Precursor | Reagents | Intermediate/Product | Transformation Type | Reference |

|---|---|---|---|---|

| Ni(0) (e.g., Ni(COD)₂) | Aryl bromide, Amide | Ni(II) aryl amido complex | Oxidative Addition/Ligand Exchange | escholarship.org |

| Ni(0) (e.g., Ni(COD)₂) | H[R-PNP] | [R-PNP]NiH | Oxidative Addition | yuntech.edu.tw |

| Ni(I) (e.g., [K][Ni{N(SiMe₃)₂}₂]) | O₂ (adventitious) | Ni(II) inverse crown ether | Oxidation | nih.gov |

| Ni(I) (e.g., (dtbbpyNiCl)₂) | Photocatalyst, Amide, Aryl Bromide | Enters Ni(I)/Ni(III) or Ni(0)/Ni(II) cycle | Oxidation/Reductive Elimination | escholarship.org |

Ligand Design and Influence on Synthetic Outcomes

The electronic and steric properties of the ligand framework are paramount in dictating the stability, structure, and reactivity of the resulting nickel(II) amido chloride complex. The careful design of these ligands allows for fine-tuning of the metal center's environment, which in turn influences the synthetic outcome.

Bidentate Amido Phosphine (B1218219) Ligands

Bidentate amido phosphine ligands, which feature both a nitrogen and a phosphorus donor atom, have proven effective in stabilizing nickel(II) centers. A common synthetic route involves the reaction of a lithium salt of the deprotonated ligand with a nickel(II) chloride source, such as NiCl₂(DME). acs.org For instance, dimeric nickel chloride derivatives, {[1b–d]Ni(μ-Cl)}₂, were successfully isolated in high yields using this method. acs.org In some cases, the reaction of the neutral ligand with NiCl₂(DME) in the presence of a weak base like triethylamine (NEt₃) also yields the desired nickel amido chloride complex. acs.org

Another approach involves the oxidative addition of a zero-valent nickel species, like Ni(COD)₂, to a functionalized phosphorus ylide in the presence of a donor ligand. acs.orgelectronicsandbooks.com This method generates divalent nickel complexes with a monoanionic bidentate phosphine enolate ligand. acs.orgelectronicsandbooks.com The reaction of α-iminophosphorus ylides with Ni(COD)₂ in the presence of pyridine (B92270) has been shown to produce divalent nickel complexes of the type [κ²-RNC(Me)=CHPPh₂]Ni(Ph)(Py). electronicsandbooks.comnih.gov

The nature of the substituents on both the amido and phosphine moieties significantly impacts the structure and reactivity of the resulting complexes. For example, the use of bulky substituents on the aryl group of diarylamido phosphine ligands can influence whether a dimeric chloride-bridged complex or a homoleptic complex is formed. acs.org

| Ligand Type | General Structure | Synthetic Precursors | Resulting Ni(II) Complex Type | Reference |

|---|---|---|---|---|

| Diarylamido Phosphine | (o-ArNC₆H₄PR₂)⁻ | Li1b–dx or H[1b–d] + NEt₃ and NiCl₂(DME) | {[1b–d]Ni(μ-Cl)}₂ | acs.org |

| α-Iminophosphorus Ylide Derived | [κ²-RNC(Me)=CHPPh₂]⁻ | RN=C(Me)CH=PPh₃ + Ni(COD)₂ + Pyridine | [κ²-RNC(Me)=CHPPh₂]Ni(Ph)(Py) | electronicsandbooks.comnih.gov |

| Amido Phosphine with Pendant Amine | [PNN]⁻ | {Li[PNN]}₂ + NiCl₂(DME) | [PNN]NiCl | rsc.org |

Pincer-Type Ligands

Pincer-type ligands, which are typically tridentate and bind to a metal in a meridional fashion, offer a high degree of stability to the resulting metal complexes. Amido-based pincer ligands, often with PNP (diphosphinoamido) or NNN (diamidoamino) donor sets, have been extensively used in the synthesis of nickel(II) amido chloride compounds.

A general and effective method for the synthesis of [R-PNP]NiCl complexes involves the reaction of the lithium salt of the deprotonated pincer ligand, [R-PNP]Li, with NiCl₂(DME) in an appropriate solvent like THF, often at low temperatures. researchgate.netfigshare.com This salt metathesis reaction is a clean and high-yielding route to the desired nickel chloride complexes. researchgate.netfigshare.com An alternative route involves the reaction of the neutral pincer ligand (H[R-PNP]) with NiCl₂(DME) in the presence of a base such as triethylamine. yuntech.edu.tw

The steric and electronic properties of the pincer ligand can be systematically varied by changing the substituents on the phosphorus or nitrogen atoms. This allows for the synthesis of a series of related complexes, enabling detailed studies of structure-activity relationships. For example, a series of [R-PNP]NiCl complexes with different R groups (Ph, iPr, Cy) have been prepared and characterized. researchgate.netfigshare.com Unsymmetrical pincer ligands have also been employed, leading to complexes with unique reactivity. rsc.org

| Pincer Ligand Type | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| [R-PNP]⁻ (R = Ph, iPr, Cy) | [R-PNP]Li(solv)n + NiCl₂(DME) | THF, -35 °C | [R-PNP]NiCl | researchgate.netfigshare.com |

| H[R-PNP] (R = Ph, iPr, Cy) | NiCl₂(DME), NEt₃ | THF, RT | [R-PNP]NiCl | yuntech.edu.tw |

| Unsymmetrical PCN Pincer | PCN ligand + NiCl₂ | Toluene (B28343), DMAP or THF, NEt₃ | PCN Nickel Chloride Complex | researchgate.net |

| Phenanthridine-Containing Pincer-like Amido | Ligand + NiCl₂·6H₂O | Not specified | π-extended pincer-type nickel complex | scispace.com |

Tetradentate and Other Multidentate Amide-Containing Ligands

Tetradentate ligands containing one or more amido functionalities provide a robust coordination environment for nickel(II) ions. The synthesis of nickel(II) complexes with these ligands often involves the reaction of the deprotonated ligand with a nickel(II) salt. For example, a square-planar nickel(II) complex, [NiL¹], was synthesized using a tetradentate ligand precursor, H₄L¹₂, in the presence of a base. znaturforsch.comresearchgate.netznaturforsch.com

In some cases, the reaction conditions can lead to unexpected ligand transformations. For instance, the aerobic preparation of a Ni(II) complex with the tetradentate diamide-diamine ligand N,N′-bis(S-prolyl)-1,2-ethanediamine resulted in the oxidative dehydrogenation of the amine groups to form 1-pyrroline (B1209420) terminal groups. rsc.orgresearchgate.net This highlights the importance of controlling the reaction atmosphere. To avoid such side reactions, the synthesis of the Ni(II) complex with the same ligand was successfully carried out under oxygen-free conditions. rsc.orgresearchgate.net

The use of mixed-donor ligands, such as those containing both amido and phosphine or phosphido donors, can lead to the formation of unique nickel complexes. For example, the reaction of a bis(amine)/bis(phosphine) ligand with Ni(COD)₂ resulted in a bis(amido)/bis(phosphine) nickel(II) complex. researchgate.net

Redox-Active Ligands in Nickel(II) Amido Chloride Synthesis

Redox-active ligands are a fascinating class of ligands that can participate in electron transfer processes, often leading to complexes with unusual electronic structures and reactivity. In the context of nickel(II) amido chloride synthesis, the use of redox-active ligands can stabilize different oxidation states of the metal or the ligand itself.

Ligands based on diarylamine anchors with N-heterocyclic donor arms have been shown to be redox-active. nih.govrsc.orgresearchgate.net The oxidation of the amido lone pair can generate a metal-coordinated aminyl radical. nih.gov The synthesis of pseudo-octahedral Ni(II) complexes with such ligands has been reported, and their electrochemical properties reveal ligand-based redox events. nih.govrsc.orgresearchgate.net

Another example involves naphthyridine-diimine (NDI) ligands, which are known to be redox non-innocent. nih.gov While not directly leading to amido chloride complexes, the principles of using redox-active ligands to manage electron equivalents are highly relevant. nih.gov Azolium-2-dithiocarboxylates, derived from N-heterocyclic carbenes, have also been demonstrated to be redox-active ligands in nickel chemistry, existing in different redox states within the complex. rsc.org

The synthesis of nickel complexes with redox-active ligands often follows standard procedures, such as the reaction of the ligand with a nickel(II) salt. nih.gov However, the characterization of the resulting complexes requires a combination of spectroscopic and electrochemical techniques to fully understand their electronic structure.

Isolation and Purification Techniques for Azanide;nickel(2+);chloride Compounds

The isolation and purification of nickel(II) amido chloride complexes are crucial steps to obtain analytically pure materials for subsequent characterization and reactivity studies. The specific techniques employed depend on the physical properties of the complex, such as its solubility and crystallinity.

Crystallization is the most common method for purifying these complexes. The choice of solvent is critical. Often, a solvent in which the complex is moderately soluble at room temperature or upon heating is used. Cooling the saturated solution or allowing for slow evaporation can lead to the formation of single crystals suitable for X-ray diffraction analysis. For example, red crystals of [κ²-RNC(Me)=CHPPh₂]Ni(Ph)(Py) were obtained from toluene solutions. electronicsandbooks.com Similarly, green crystals of [PNN]NiCl were isolated from THF. rsc.org

Filtration and Washing are standard procedures to remove soluble impurities. After crystallization or precipitation, the solid product is collected by filtration and washed with a solvent in which the complex is insoluble but the impurities are soluble. For instance, after synthesis, complexes are often washed with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove residual organic starting materials.

Handling under Inert Atmosphere: Many nickel(II) amido chloride complexes, particularly those with reactive ligands or in lower coordination states, can be sensitive to air and moisture. Therefore, all manipulations, including synthesis, isolation, and purification, are typically performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. This is especially important when dealing with organometallic reagents like Grignard reagents or lithium salts, and for complexes that may be susceptible to oxidation or hydrolysis. rsc.orgresearchgate.net

Chromatography is less commonly used for the purification of these types of complexes due to their potential instability on common stationary phases like silica (B1680970) gel or alumina. However, in some cases, size-exclusion chromatography might be applicable for separating complexes of different molecular weights.

The final purity of the isolated complex is typically assessed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (for diamagnetic complexes), elemental analysis, and single-crystal X-ray diffraction.

Structural Elucidation and Coordination Chemistry of Nickel Ii Amido Chloride Systems

Advanced Spectroscopic Characterization

Spectroscopy offers a powerful lens through which to view the coordination environment of the nickel(II) center, the nature of the nickel-ligand bonds, and the electronic properties of the complex.

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. However, the study of many nickel(II) complexes, which are often paramagnetic with a d⁸ electron configuration, presents unique challenges. The unpaired electrons in high-spin Ni(II) centers lead to significant hyperfine shifts and substantial broadening of NMR signals, which can complicate spectral interpretation. researchgate.net Despite these challenges, NMR provides invaluable data on the ligand framework and its disposition around the metal center. rsc.org

¹H and ¹³C NMR: For paramagnetic nickel(II) amido complexes, ¹H NMR spectra exhibit resonances that are significantly shifted from their typical diamagnetic positions, often spanning a wide range from -50 to +160 ppm. researchgate.netvu.lt This large chemical shift dispersion, a direct consequence of the paramagnetic metal center, can be advantageous as it often resolves overlapping signals that would be crowded in a narrow diamagnetic window. vu.lt The isotropic shifts observed are primarily due to contact interactions, where unpaired electron spin density is transferred from the nickel ion to the ligand's nuclei. researchgate.net

Researchers have successfully employed two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), to assign the full set of proton resonances in paramagnetic Ni(II) complexes. researchgate.netnih.gov These methods help establish connectivity between protons within the ligand structure, even for broadened signals. nih.gov For instance, in pseudo-octahedral Ni(II) diarylamido complexes, ¹H NMR signals, though broad, have been successfully assigned. nih.gov The line widths observed in Ni(II) complexes are often the narrowest among a series of first-row transition metal complexes, making their spectra comparatively easier to analyze. vu.lt

¹³C NMR spectra of paramagnetic complexes are also obtainable, though they are less commonly reported due to challenges associated with broader signals and longer relaxation times. researchgate.net Nevertheless, when successful, ¹³C NMR provides direct insight into the carbon backbone of the amido ligands. acs.orgresearchgate.net

¹⁹F NMR: When fluorine atoms are present in the amido ligand framework, ¹⁹F NMR becomes a highly sensitive probe of the electronic structure and coordination environment. The paramagnetic nickel(II) center induces a significant shortening of the ¹⁹F NMR relaxation time. nih.gov In studies of square-planar nickel-fluoride complexes, ¹⁹F NMR has been used to investigate noncovalent interactions like halogen bonding. nih.govresearchgate.net The chemical shifts in these systems are highly sensitive to the electronic environment, with observed deshielding attributed to changes in the energy gap between occupied and vacant molecular orbitals. nih.gov Computational methods are often employed alongside experimental data to accurately predict and interpret the ¹⁹F NMR chemical shifts in these complex systems. researchgate.netnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Paramagnetic Ni(II) Complex Data extracted for a representative pseudo-octahedral Ni(II) diarylamido complex.

| Proton Environment | Chemical Shift (δ, ppm) | Appearance |

|---|---|---|

| Aromatic | 44.3 | Broad |

| Aromatic | 33.0 | Broad |

| Aromatic | 27.3 | Broad |

| Aromatic | 19.8 | Broad |

| Aromatic | 17.4 | Broad |

| Aromatic | 13.2 | Singlet |

| Aromatic | 12.1 | Broad |

| Aromatic | 10.5 | Singlet |

| Aromatic | 5.3 | Broad |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the bonding within a molecule. iitd.ac.in In the context of nickel(II) amido chloride systems, IR spectra provide direct evidence of ligand coordination and offer insights into the strength of the metal-ligand bonds. The mid-infrared region (approx. 4000–400 cm⁻¹) is particularly useful for observing the fundamental vibrations of the organic amido ligands and the effect of coordination to the nickel center. libretexts.org

Key diagnostic bands in the IR spectra of these complexes include the N-H and Ni-N stretching vibrations.

N-H Stretching: The stretching vibrations of the N-H bonds in the amido or amine groups typically appear in the region of 3500–3100 cm⁻¹. scienceasia.org Upon coordination to the nickel(II) ion, the position of these bands may shift, often to lower frequencies, reflecting changes in bond strength and electron density upon complexation. For example, in a bis(guanidoacetate)nickel(II) complex, N-H stretching bands were identified between 3039 and 3603 cm⁻¹. scienceasia.org

Ni-N Stretching: The formation of a coordinate bond between the nickel atom and the nitrogen of the amido ligand gives rise to a new vibrational mode, the Ni-N stretch. These vibrations are typically found in the far-infrared region of the spectrum (below 600 cm⁻¹) and provide direct evidence of metal-nitrogen bonding. The appearance of new bands in the 650-500 cm⁻¹ region of a complex's spectrum, which are absent in the free ligand spectrum, is often assigned to these M-N vibrations. researchgate.net

Ligand Vibrations: Other vibrations within the ligand, such as C=O or C=N stretches, can also be informative. A shift in the frequency of these vibrations upon complexation indicates the involvement of these groups in coordination. researchgate.netias.ac.in For instance, a shift of a pyridine-related band to a higher frequency in a nickel complex was used as an analytical marker for coordination through the heterocyclic nitrogen atoms. rsc.org

Table 2: Typical IR Vibrational Frequencies (cm⁻¹) for Nickel(II) Amido/Amine Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(N-H) stretch | 3600 - 3100 | Indicates presence of amido/amine N-H bonds. scienceasia.org |

| ν(C=O) stretch (if present) | ~1600 | Diagnostic for carbonyl groups in the ligand. ias.ac.in |

| ν(C=N) stretch (if present) | 1600 - 1550 | Diagnostic for imine or heterocyclic N groups. ias.ac.in |

| ν(Ni-N) stretch | < 600 | Direct evidence of metal-nitrogen bond formation. researchgate.net |

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule and is particularly informative for transition metal complexes. For nickel(II) amido chloride systems, the absorption bands in the visible region of the spectrum are dominated by d-d transitions, which involve the promotion of electrons between the d-orbitals of the nickel ion. The energy and intensity of these transitions are highly dependent on the coordination geometry of the metal center. illinois.edu

High-spin, octahedral Ni(II) complexes (d⁸ configuration) are expected to exhibit three spin-allowed d-d transitions. These correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. researchgate.net The presence and position of these bands are characteristic of an octahedral coordination environment. ekb.eg

For example, studies on pseudo-octahedral Ni(II) complexes have identified characteristic d-d transition bands in the visible spectrum. nih.gov In one case, a band at 19,920 cm⁻¹ was assigned to a d-d transition typical for octahedral Ni(II) complexes. ekb.eg In another study of Ni(II) complexes with amido ligands, strong absorptions in the range of 503-508 nm (approximately 19,880-19,685 cm⁻¹) were observed. rsc.org The electronic absorption spectra for various Ni(II) complexes have been shown to be consistent with octahedral coordination geometries. nih.gov

In addition to the weaker d-d transitions, more intense bands may appear in the ultraviolet region. These are often assigned to charge-transfer transitions (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT) or intra-ligand (π → π* or n → π*) transitions. ekb.eg

Table 3: Electronic Transitions for a Representative Octahedral Ni(II) Complex

| Transition | Typical Energy (cm⁻¹) | Typical Wavelength (nm) | Assignment |

|---|---|---|---|

| ν₁ | ~8,500 - 13,000 | ~1175 - 770 | ³A₂g → ³T₂g |

| ν₂ | ~15,000 - 19,000 | ~665 - 525 | ³A₂g → ³T₁g(F) |

| ν₃ | ~26,000 - 29,000 | ~385 - 345 | ³A₂g → ³T₁g(P) |

| Charge Transfer / Intra-ligand | > 30,000 | < 330 | LMCT, MLCT, or π → π* |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of thermally labile and polar transition metal complexes, allowing them to be transferred into the gas phase for analysis with minimal fragmentation. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of molecular formulas.

For nickel(II) amido chloride complexes, ESI-MS and HRMS are routinely used to confirm the identity and composition of newly synthesized compounds. acs.orgias.ac.in The observed mass-to-charge ratio (m/z) of the molecular ion peak is compared to the calculated value for the expected chemical formula. For example, the molecular formula of a pseudo-octahedral Ni(II) complex with chloride-containing diarylamido ligands was corroborated by high-resolution ESI-TOF mass spectrometry, with the found m/z value of 766.0963 closely matching the calculated value of 766.0944 for [C₄₄H₂₆Cl₂N₆Ni]⁺. nih.gov

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the complexes. rsc.orgresearchgate.netrsc.org In these experiments, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragments. The analysis of these fragments can provide valuable structural information, such as the nature of the ligands and their connectivity to the metal center. rsc.org In positive-ion ESI-MS of dinuclear nickel(II) complexes, species corresponding to the intact dinuclear cation, as well as dipositive and trinuclear cations, have been observed. researchgate.net

Table 4: Representative ESI-MS Data for a Nickel(II) Amido Complex Data for the complex [(ClL)₂Ni], where L is a diarylamido ligand.

| Ion Formula | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| [C₄₄H₂₆Cl₂N₆Ni]⁺ | 766.0944 | 766.0963 | ESI-TOF/MS |

Solid-State Structural Analysis

While spectroscopic methods provide crucial information about complexes in solution, solid-state analysis yields the most definitive structural data.

For nickel(II) amido chloride systems, X-ray crystallography has been instrumental in confirming the coordination environment of the nickel center. Numerous studies have reported crystal structures of Ni(II) complexes featuring amido or related amine/imine ligands. acs.org For example, the solid-state structures of pseudo-octahedral Ni(II) complexes with diarylamido ligands have been determined, revealing a coordination environment where two amido nitrogen donors are positioned trans to each other. nih.gov

These structural analyses provide precise measurements of key bonding parameters. In one such complex, the Ni–N(amido) bond lengths were found to be in the range of 2.00–2.02 Å, while the Ni–N contacts to other heterocyclic donors were slightly longer, from 2.06–2.09 Å. nih.gov The simplest nickel amido chloride-related structure, diammine nickel(II) chloride (Ni(NH₃)₂Cl₂), features chains of edge-sharing [NiCl₄(NH₃)₂] octahedra. researchgate.net In more complex systems, the coordination sphere can be filled by a combination of amido nitrogen atoms, chloride ions, and other donor atoms from the ligand backbone or solvent molecules, typically resulting in a six-coordinate, pseudo-octahedral geometry. nih.govacs.org

Table 5: Selected Crystallographic Data for a Representative Pseudo-Octahedral Nickel(II) Amido Complex Data for the complex [(ClL)₂Ni], where L is a diarylamido ligand. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 20.2979(9) |

| c (Å) | 39.0458(18) |

| α, β, γ (°) | 90 |

| Volume (ų) | 16087.1(16) |

| Coordination Geometry | Pseudo-octahedral |

| Ni–N(amido) Bond Length (Å) | ~2.00 - 2.02 |

| Ni–N(heterocycle) Bond Length (Å) | ~2.06 - 2.09 |

Analysis of Coordination Geometries (Square Planar, Octahedral, Tetrahedral, Trigonal, Linear)

Nickel(II), with its d⁸ electron configuration, displays remarkable geometric flexibility, readily adopting several coordination geometries. The specific geometry is a delicate balance between ligand field stabilization energy, steric hindrance, and the electronic nature of the coordinating atoms. In amido chloride systems, the strong-field amido nitrogen and the weaker-field chloride ligand, in combination with other donors, give rise to a range of structural motifs. luc.edursc.org

Octahedral: Six-coordinate octahedral or pseudo-octahedral geometry is the most common for nickel(II) complexes. wikipedia.org In many nickel(II) amido chloride systems, the metal center is surrounded by a combination of amido nitrogens, chloride ions, and other donor atoms from chelating ligands or solvent molecules. For instance, pseudo-octahedral coordination has been observed in complexes with benzannulated pincer-type amido ligands, where the nickel ion is in an N₆ coordination environment. nih.gov X-ray diffraction studies of such complexes reveal Ni–N(amido) bond lengths in the range of 2.00–2.02 Å, which are typically shorter than the other Ni–N contacts (2.06–2.09 Å) involving heterocyclic donors. nih.gov In other cases, distorted octahedral geometries are formed where the coordination sphere includes a chloride ion and a bidentate nitrate, alongside a tridentate ligand. mdpi.com Polymeric structures can also arise, featuring distorted octahedra where two chloride atoms act as bridges between adjacent nickel centers. mdpi.com

Square Planar: Four-coordinate, diamagnetic square planar geometry is also prevalent, particularly with strong-field ligands that can induce spin pairing. luc.edu This geometry is often observed with tetradentate ligands, such as o-phenylenebis(N′-methyloxamidate), which enforce a planar arrangement around the nickel ion. mdpi.com The crystal structures of these complexes are characterized by short Ni–N(amidate) bond lengths, typically between 1.85 and 1.93 Å. mdpi.com Distorted square-planar geometries are also found, for example, in pincer complexes where the ligand coordinates via two phosphorus atoms and one arene carbon, with a chloride ligand completing the coordination sphere. nih.gov Similarly, trinuclear complexes have been synthesized where two outer Ni(II) ions adopt distorted N₄ square planar geometries. znaturforsch.comznaturforsch.com

Tetrahedral: In contrast to the square planar arrangement, a four-coordinate tetrahedral geometry is favored with bulky ligands and weaker-field donors that lead to a high-spin (paramagnetic) state. luc.edu While less common than octahedral or square planar for amido complexes, tetrahedral geometries can be stabilized, for instance, by ligands that create significant steric crowding around the metal center. luc.edu The tetrachloronickelate(II) ion, [NiCl₄]²⁻, is a classic example of a tetrahedral nickel(II) complex. docbrown.info

Trigonal and Linear: Lower coordination numbers are rare but have been documented. A strictly two-coordinate, linear bis(amido) nickel(II) complex, Ni[N(SiMe₃)(DIPP)]₂, has been synthesized and structurally characterized. This highly reactive species can react with donor ligands like acetonitrile (B52724) to form T-shaped, three-coordinate trigonal complexes. rsc.org Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also less common but can be forced by specific ligand constraints. wikipedia.org

| Coordination Geometry | Typical Spin State | Magnetic Properties | Example System / Ligand Type | Reference |

|---|---|---|---|---|

| Octahedral / Pseudo-octahedral | High-spin (S=1) | Paramagnetic | Benzannulated pincer-type amido ligands | nih.gov |

| Square Planar | Low-spin (S=0) | Diamagnetic | o-Phenylenebis(amidate) ligands | mdpi.comresearchgate.net |

| Tetrahedral | High-spin (S=1) | Paramagnetic | Bulky ancillary ligands / [NiCl₄]²⁻ | luc.edudocbrown.info |

| Trigonal (T-shaped) | - | - | Reaction product of linear Ni[N(SiMe₃)(DIPP)]₂ with acetonitrile | rsc.org |

| Linear | - | - | Ni[N(SiMe₃)(DIPP)]₂ | rsc.org |

Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structures of nickel(II) amido chloride compounds are significantly influenced by a network of non-covalent interactions. These forces, including hydrogen bonding and π-π stacking, play a crucial role in dictating the crystal packing and the formation of supramolecular architectures. wikipedia.org

Hydrogen Bonding: Hydrogen bonds are ubiquitous in the crystal structures of these complexes, often involving the amido N–H group, coordinated water or alcohol molecules, and the chloride counter-ions or ligands. mdpi.com Intramolecular N–H···Cl hydrogen bonds have been observed, which help to stabilize the coordination geometry. nih.gov For example, in certain tetrahedral complexes, the ligand framework facilitates the formation of up to four intramolecular hydrogen bonds between urea (B33335) functionalities and the two coordinated chloride ligands. nih.gov Intermolecular hydrogen bonds are also critical for crystal stability. In heteroleptic complexes, interactions such as Cl···H, O···H, and N···H are often the most important for stabilizing the crystal lattice. mdpi.com These interactions can link complex cations and anions into extensive one-, two-, or three-dimensional networks. znaturforsch.comznaturforsch.com

| Interaction Type | Description | Structural Significance | Example |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Hydrogen bonds formed within a single complex molecule (e.g., N–H···Cl). | Stabilizes specific coordination geometries and conformations. | Bipyridyl bisurea ligand stabilizing a tetrahedral FeCl₂ complex through N–H···Cl bonds. |

| Intermolecular Hydrogen Bonding | Hydrogen bonds between different molecules (e.g., linking cations and anions). | Directs the formation of 1D, 2D, or 3D supramolecular networks. | O–H···O and C–H···O bonds linking trinuclear Ni(II) complexes and perchlorate (B79767) anions. znaturforsch.comznaturforsch.com |

| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent ligands. | Contributes to crystal packing, often forming columns or layers. | Anti-parallel stacking between phenanthroline ligands in a Ni(II) complex. researchgate.net |

| Anion-π Interaction | Electrostatic interaction between an anion (e.g., Cl⁻) and an electron-deficient π-system. | Stabilizes the crystal lattice and influences supramolecular architecture. | Interaction between a chloride anion and a phenanthroline ring system. researchgate.net |

Pseudopolymorphism and Polymorphic Structures in Nickel(II) Amido Chloride Compounds

Polymorphism, the ability of a compound to exist in more than one crystal structure, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of different solvent molecules (solvates) or as hydrates, are phenomena that can occur in coordination compounds. acs.orgacs.org These different solid-state forms can arise from variations in crystallization conditions.

In the context of nickel(II) coordination chemistry, examples of both phenomena have been reported. A Ni(II) POCOP pincer complex containing a chloride ligand has been crystallized as two distinct polymorphs. nih.gov Both forms feature the Ni(II) atom in a distorted square-planar geometry, but they differ significantly in their molecular conformation. The key distinction lies in the dihedral angle between the arene rings of the ligand framework, which is nearly coplanar (27.9°) in one polymorph and almost perpendicular (82.6°) in the other. This conformational difference leads to different supramolecular arrangements directed by weak C-H···O interactions. nih.gov

Pseudopolymorphism has been observed in a nickel(II) complex with 6-methylpicolinate, which crystallized as two different forms: [Ni(6-Mepic)₂(H₂O)₂]·2H₂O (a dihydrate) and [Ni(6-Mepic)₂(H₂O)₂] (anhydrous). acs.orgacs.org The former was obtained from an aqueous solution, incorporating two additional water molecules into the crystal lattice, while the latter was obtained by recrystallization from a non-aqueous solvent (N,N-dimethylformamide). The presence or absence of these co-crystallized water molecules leads to different hydrogen-bonding networks and, consequently, distinct two-dimensional crystal packing. acs.orgacs.org

Solution-State Structural Dynamics

The structure and behavior of nickel(II) amido chloride complexes in solution can differ from their solid-state structures and are often characterized by dynamic processes. Techniques such as NMR and UV-Vis spectroscopy are crucial for elucidating these solution-state dynamics. dntb.gov.uanih.gov

Many nickel(II) amido chloride complexes with octahedral or tetrahedral geometries are paramagnetic in solution, which is evident from the broad, hyperfine-shifted signals observed in their ¹H NMR spectra. luc.edunih.gov The retention of the solid-state geometry in solution is often confirmed by comparing spectroscopic data from both phases. For example, absorption spectra of some amide-based square-planar complexes in solution are consistent with the geometry found in the crystal structure. dntb.gov.ua

However, dynamic equilibria are common. Ligand exchange is a fundamental process where coordinated ligands (like solvent molecules) are substituted by other ligands present in the solution. docbrown.info For square-planar nickel(II) complexes, ligand exchange can occur with or without a change in coordination geometry. Depending on the nature of the incoming solvent or ligand, the complex may retain its square-planar geometry or convert to a more stable octahedral species. researchgate.net

Furthermore, structural isomerism and fluxional processes can be observed. NMR studies on amidino-nickel(II) complexes have shown that species which are dimeric in the solid state can become monomeric in solution, with the amidino groups acting as bidentate chelates. acs.org Variable-temperature NMR is a powerful tool for studying these dynamic processes, which can include the interconversion between different isomers or conformational exchange within the ligand backbone. google.comacs.org For instance, ¹H-¹H EXSY NMR experiments can be used to detect chemical exchange processes occurring on the NMR timescale. acs.org These dynamic behaviors are critical to understanding the reactivity and potential catalytic applications of these nickel complexes.

Electronic Structure and Spectroscopic Characterization of Nickel Ii Amido Chloride Compounds

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of nickel(II) amido complexes are pivotal in understanding their reactivity and potential applications, particularly in catalysis. The interplay between the nickel center and the amido ligands dictates the accessibility of different oxidation states and the nature of electron transfer processes.

Cyclic Voltammetry (CV) Studies of Nickel(II) Amido Complexes

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of nickel(II) amido complexes. onlineacademicpress.com CV studies reveal that these compounds can undergo various electron transfer processes, the potentials of which are highly sensitive to the nature of the ligand framework. For instance, square-planar nickel(II) complexes with tetradentate o-phenylenedioxamidate ligands exhibit two distinct redox processes in acetonitrile (B52724). rsc.org The first is a reversible, metal-centered one-electron oxidation occurring at moderately low potentials, while the second is a ligand-centered oxidation at higher potentials. rsc.org

In pseudo-octahedral Ni(II) complexes supported by redox-active diarylamido ligands, CV analysis shows two separate oxidation events. rsc.org The observation of two distinct, though sometimes irreversible, oxidation waves provides evidence for metal-mediated electronic communication between the amido fragments. rsc.org The reduction potentials for Ni(III)/Ni(II) in complexes with pyridyl and pyrrolidine-based tetradentate diamide (B1670390) ligands have also been measured to evaluate the stability of the Ni(III) oxidation state. rsc.org The specific potential values are significantly influenced by the substituents on the ligands, demonstrating the tunability of the redox properties. rsc.orgacs.org For example, studies on Ni(II) complexes with N2S2 and N6 ligands have shown that the donor atoms control the half-wave redox potential, with N2S2 ligands promoting reduction at less negative potentials compared to N6 ligands. scielo.org.mx

Table 1: Selected Cyclic Voltammetry Data for Nickel(II) Amido and Related Complexes

| Complex Type | Redox Process | Potential (V vs. ref) | Characteristics | Source(s) |

|---|---|---|---|---|

| Dianionic Ni(II) oxamidates | [Ni(II)L]²⁻ → [Ni(III)L]⁻ + e⁻ | 0.12–0.52 vs. SCE | Reversible, metal-centered | rsc.org |

| Dianionic Ni(II) oxamidates | [Ni(III)L]⁻ → [Ni(IV)L] + e⁻ | 0.86–1.04 vs. SCE | Irreversible, ligand-centered | rsc.org |

| (RL)₂Ni diarylamido complexes | Two successive 1e⁻ oxidations | Varies with ligand | Quasi-reversible; shows electronic communication between ligands | rsc.orgacs.orgnih.gov |

One-Electron Oxidation and Reduction Processes

Nickel(II) amido complexes are frequently characterized by discrete one-electron transfer steps. The oxidation of a Ni(II) center to Ni(III) is a common initial step observed in CV studies. rsc.org This process is often reversible and metal-centered, leading to the formation of a corresponding monoanionic nickel(III) complex. rsc.org Similarly, the reduction of Ni(II) to Ni(I) can occur as a single-electron event. scielo.org.mx

In certain systems, such as those involving the N2S2 ligand pdto, two consecutive one-electron transfers are observed: [Ni(II)-(pdto)] + 1e⁻ ↔ [Ni(I)-(pdto)], followed by [Ni(I)-(pdto)] + 1e⁻ → Ni(0) + pdto. scielo.org.mx The generation of oxidized species can also be achieved through chemical means, allowing for spectroscopic characterization. For example, the one-electron oxidized nickel(III)–L¹ species has been prepared and shown to be a stable, low-spin (S = 1/2) Ni(III) ion. rsc.org Research on nickel compounds often highlights this reversible one-electron redox process of the Ni(III)/Ni(II) couple as a key feature of their electrochemical properties. semanticscholar.orgresearchgate.net

Redox-Tunable Ligands and Their Influence on Nickel(II) Oxidation States

The ligands coordinated to the nickel center play a crucial role in modulating its redox behavior. "Redox-active" or "non-innocent" ligands can participate directly in electron transfer processes, storing and releasing electrons. nih.govresearchgate.net This property allows for multi-electron reactions that may not be accessible to the metal center alone.

Diarylamido ligands are a prime example of redox-active systems where the nitrogen-based amido lone pairs can be oxidized to form metal-coordinated aminyl radicals. nih.gov By systematically modifying the electronic properties of these ligands, for instance, by changing para-aryl substituents, the oxidation potentials of the resulting Ni(II) complexes can be varied over a significant range, sometimes as large as 700 mV. acs.org This tunability is a key design principle for creating complexes with specific electrochemical properties. acs.org In some pseudo-octahedral Ni(II) complexes with redox-active diarylamido ligands, oxidation is found to be ligand-centered, leading to the formation of a Ni(II) center bound to ligand radicals. acs.orgnih.gov This ligand-based redox activity is confirmed by the appearance of strong intervalence charge-transfer (IVCT) bands in the near-IR region upon oxidation, indicating electronic communication between the two amido moieties bridged by the Ni(II) ion. rsc.orgnih.gov

Magnetic Characterization

The magnetic properties of nickel(II) amido complexes are dictated by the d⁸ electron configuration of the Ni(II) ion and its coordination environment. This leads to a rich variety of magnetic behaviors, from diamagnetism to paramagnetism, which can be correlated with the molecular structure.

Paramagnetism and Diamagnetism in Nickel(II) Amido Systems

Nickel(II) complexes can be either paramagnetic, containing unpaired electrons, or diamagnetic, with all electrons paired. chemicalforums.com The magnetic behavior is strongly linked to the coordination geometry. Generally, square-planar Ni(II) complexes are diamagnetic (S=0) because the d-orbital splitting in this geometry leads to the pairing of all eight d-electrons. rsc.orgchristuniversity.in In contrast, octahedral and tetrahedral Ni(II) complexes are typically paramagnetic with a high-spin d⁸ configuration, resulting in two unpaired electrons (S=1). christuniversity.inasianpubs.org

However, exceptions to this general rule exist. Certain Ni(II) complexes with planar coordination have been found to exhibit paramagnetism, a phenomenon attributed to the strong π-bonding of the amide group. rsc.org Pseudo-octahedral Ni(II) complexes supported by diarylamido ligands are consistently found to be S=1 paramagnets. nih.gov Their paramagnetism is confirmed by both solution-state Evans' method experiments and solid-state SQUID magnetometry. nih.gov The presence of two unpaired electrons is consistent with a high-spin configuration in a pseudo-octahedral field. nih.gov

Correlation of Magnetic Moment with Coordination Geometry and Spin State

The effective magnetic moment (μ_eff) is a quantitative measure of a compound's paramagnetism and provides insight into its electronic structure. For high-spin Ni(II) complexes (S=1), the spin-only magnetic moment is calculated to be approximately 2.83 B.M. nih.govacs.org

In practice, the observed magnetic moments for paramagnetic Ni(II) complexes often deviate from the spin-only value due to orbital contributions.

Octahedral Complexes : These typically exhibit magnetic moments in the range of 2.8 to 3.4 B.M. christuniversity.inasianpubs.org For example, a series of pseudo-octahedral (RL)₂Ni complexes showed μ_eff values between 2.82 and 3.02 B.M. nih.gov Another octahedral complex, [Ni(bdahp)]²⁺, had a measured μ_eff of 3.04 B.M. scielo.org.mx

Tetrahedral Complexes : These generally have higher magnetic moments, often in the range of 3.5 to 4.2 B.M., due to a larger orbital contribution. christuniversity.inasianpubs.org

Other Geometries : The coordination geometry has a profound impact. Studies comparing linear and bent two-coordinate nickel(II) amido complexes found that both geometries resulted in magnetic moments near 3.0 B.M., close to the spin-only value, suggesting that any expected strong orbital contribution in the linear species was quenched. nih.govacs.org

The magnetic moment is therefore a powerful diagnostic tool for inferring the coordination geometry and spin state of nickel(II) amido chloride and related compounds.

Table 2: Magnetic Moments for Representative Nickel(II) Amido Complexes

| Complex/System | Coordination Geometry | Spin State (S) | Magnetic Moment (μ_eff, B.M.) | Source(s) |

|---|---|---|---|---|

| (tBuL)₂Ni | Pseudo-octahedral | 1 | 2.90 (solution), 2.99 (solid) | nih.gov |

| (CF₃L)₂Ni | Pseudo-octahedral | 1 | 2.68 (solution), 3.02 (solid) | nih.gov |

| (ClL)₂Ni | Pseudo-octahedral | 1 | 2.97 (solution), 2.82 (solid) | nih.gov |

| General Octahedral Ni(II) | Octahedral | 1 | 2.8 - 3.4 | christuniversity.inasianpubs.org |

| General Tetrahedral Ni(II) | Tetrahedral | 1 | 3.5 - 4.2 | christuniversity.inasianpubs.org |

| Ni{N(H)Ar(Pri₆)}₂ | Linear | 1 | ~3.0 | nih.govacs.org |

Advanced Spectroscopic Probes of Electronic Structure

The electronic structure of nickel(II) amido chloride compounds is complex, arising from the interplay between the metal d-orbitals and the ligand-based orbitals. Advanced spectroscopic techniques provide crucial insights into these interactions, particularly in response to redox stimuli.

Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique used to characterize the spectroscopic changes that occur in a molecule as its oxidation state is changed electrochemically. For pseudo-octahedral nickel(II) complexes with redox-active diarylamido ligands, this method reveals significant alterations in the electronic absorption spectra upon oxidation. rsc.org

Upon single-electron oxidation of these complexes, the lowest energy absorption band, typically observed around 500 nm, diminishes rapidly. rsc.org Concurrently, a new peak emerges at approximately 700 nm, accompanied by a much broader and lower-energy absorption in the near-infrared (NIR) region, centered around 1800 nm. rsc.org The appearance of these new bands is indicative of a change in the electronic structure of the complex upon oxidation. The second oxidation of these complexes leads to the disappearance of the low-energy NIR peak, while the absorption at approximately 700 nm continues to grow, consistent with the formation of a species with two fully oxidized amido fragments. rsc.org

The specific spectral changes are influenced by the substituents on the ligands. For instance, in a series of pseudo-octahedral Ni(II) complexes with diarylamido ligands bearing different substituents (tert-butyl, trifluoromethyl, and chloro), spectroelectrochemical studies have provided detailed information on their electronic properties upon oxidation. rsc.org

| Complex | Initial λmax (nm) | Oxidized Species [Complex]+ λmax (nm) | Oxidized Species [Complex]2+ λmax (nm) |

|---|---|---|---|

| [(tBuL)2Ni] | ~500 | ~700, ~1800 | ~700 |

| [(CF3L)2Ni] | ~500 | ~700, ~1800 | ~700 |

| [(ClL)2Ni] | ~500 | ~700 (weaker), ~1800 (weaker) | ~700 (weaker) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, providing information about their electronic structure and environment. For nickel(II) complexes, which have a d8 electron configuration, the ground state is typically a spin triplet (S=1) in an octahedral or pseudo-octahedral geometry. However, these S=1 systems are often challenging to study by conventional X-band EPR spectroscopy. researchgate.net This is due to a phenomenon known as zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. mdpi.comnih.gov If the ZFS is large, the energy of the microwave radiation in a standard X-band spectrometer may not be sufficient to induce transitions between the spin sublevels, rendering the complex "EPR-silent". researchgate.net

To overcome this limitation, high-frequency and high-field EPR (HFEPR) spectroscopy is often employed. acs.orgnih.gov This technique uses much higher microwave frequencies and magnetic fields, which can overcome the large ZFS and allow for the observation of EPR transitions. HFEPR studies on pseudotetrahedral Ni(II) complexes have successfully determined the ZFS parameters. For example, in the complex Ni(PPh3)2Cl2, HFEPR has been used to determine the axial (D) and rhombic (E) ZFS parameters. acs.orgnih.gov

| Complex | Oxidation State | Spin State (S) | g-values | ZFS Parameters (cm-1) | Reference |

|---|---|---|---|---|---|

| Ni(PPh3)2Cl2 | Ni(II) | 1 | gx = gy = gz = 2.20(5) | D = +13.20(5), |E| = 1.85(5) | acs.orgnih.gov |

| Oxidized [NiIIL]2- (L = o-phenylenebis(N′-methyloxamidate)) | Ni(III) | 1/2 | g1 = 2.193, g2 = 2.080, g3 = 2.006 | N/A | rsc.org |

Intervalence Charge-Transfer (IVCT) Phenomena in Oxidized Species

In mixed-valence compounds containing two metal centers in different oxidation states, an intervalence charge-transfer (IVCT) transition can occur. This involves the transfer of an electron from the more reduced metal center to the more oxidized one upon absorption of light. In the context of oxidized nickel(II) amido chloride compounds with two amido ligands, a related phenomenon can be observed where the "mixed-valence" character arises between the two ligand moieties bridged by the nickel center. rsc.org

Upon one-electron oxidation of pseudo-octahedral Ni(II) complexes with two diarylamido ligands, a prominent, broad absorption band appears in the near-infrared (NIR) region, typically around 1800 nm. rsc.org This feature is assigned to an intervalence charge-transfer transition. The transition is described as occurring from a neutral amido nitrogen lone pair on one ligand to the aminyl radical formed on the opposing ligand through the oxidation process, with the nickel(II) ion mediating this electronic communication. rsc.org The strong absorptivity of this band is a key indicator of significant electronic interaction between the two amido fragments across the metal bridge. rsc.org

The intensity and energy of the IVCT band can be influenced by the electronic properties of the substituents on the diarylamido ligands. For instance, complexes with electron-donating or withdrawing groups on the ligand framework exhibit variations in their redox potentials and the characteristics of their IVCT bands. rsc.org

| Oxidized Complex | IVCT Band Position (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| [(tBuL)2Ni]+ | ~1800 | ~16,000 |

| [(CF3L)2Ni]+ | ~1800 | ~16,000 |

| [(ClL)2Ni]+ | ~1800 | ~5,000 |

Ligand-Based Redox Activity

The concept of "non-innocent" or redox-active ligands is central to understanding the electronic structure of these nickel(II) amido chloride compounds. In these systems, the ligands actively participate in the redox chemistry of the complex, rather than acting as passive spectators to metal-centered oxidation or reduction. rsc.org The diarylamido ligands, in particular, are known to be redox-active. rsc.org

Electrochemical studies, such as cyclic voltammetry, on pseudo-octahedral Ni(II) complexes with these ligands show two distinct oxidation events. rsc.org The first oxidation is attributed to a ligand-based process, where an electron is removed from one of the amido nitrogen atoms, generating a coordinated aminyl radical. rsc.org The second oxidation corresponds to the removal of an electron from the second amido ligand. rsc.org

The observation of two separate oxidation waves, along with the presence of a strong IVCT band in the singly oxidized species, provides compelling evidence for metal-mediated electronic communication between the two amido fragments. rsc.org This indicates that the two redox-active ligand sites are not independent but are electronically coupled through the nickel(II) center. rsc.org The stability of the oxidized species and the reversibility of the redox events can be tuned by modifying the substituents on the ligand framework. rsc.org

| Complex | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | Second Oxidation Potential (Eox2, V vs. Fc/Fc+) |

|---|---|---|

| (tBuL)2Ni | -0.34 | 0.86 |

| (CF3L)2Ni | -0.05 | 1.10 |

| (ClL)2Ni | -0.19 | 0.94 |

Reactivity and Catalytic Applications of Nickel Ii Amido Chloride Complexes

Catalysis in C-N Bond Formation

The construction of C-N bonds is a cornerstone of organic chemistry, and nickel(II) amido chloride complexes have emerged as effective catalysts for these transformations. They offer a cost-effective and reactive alternative to more traditional palladium-based systems.

The direct N-arylation of amides is a challenging yet highly desirable transformation. Nickel-catalyzed approaches have shown considerable promise in this area. Recent advancements have demonstrated that nickel catalysis can promote the N-arylation of amides with various aryl electrophiles. researchgate.net A notable strategy involves the use of nickel/photoredox dual catalysis, which enables the reaction to proceed under mild conditions. escholarship.orgacs.org This method proposes that the photoinduced oxidation of a Ni(II) aryl amido intermediate facilitates the otherwise difficult C-N reductive elimination step at moderate temperatures. researchgate.netescholarship.orgacs.org

The versatility of these nickel-catalyzed systems is highlighted by their compatibility with a broad range of substrates, including those with sensitive functional groups and stereocenters. For instance, the N-arylation of primary amides and lactams with (hetero)aryl chlorides, bromides, and triflates has been successfully achieved. researchgate.net The use of well-defined precatalysts, such as (PAd-DalPhos)Ni(o-tolyl)Cl, has been instrumental in expanding the scope of these reactions. researchgate.net

Table 1: Examples of Nickel-Catalyzed Amide N-Arylation

| Amide Substrate | Aryl Halide/Pseudohalide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Benzamide (B126) | Methyl 4-bromobenzoate | NiCl2·glyme, dtbbpy, Ir(dtbbpy)(ppy)2PF6 | N-(4-methoxycarbonylphenyl)benzamide | escholarship.org |

| Primary Amides | (Hetero)aryl Chlorides | (PAd-DalPhos)Ni(o-tolyl)Cl | Arylated Amides | researchgate.net |

| Lactams | (Hetero)aryl Bromides | Ni-photoredox system | N-Aryl Lactams | researchgate.net |

Nickel(II) amido chloride complexes are extensively used in the cross-coupling of aryl halides and pseudohalides with a variety of nitrogen-containing nucleophiles, including primary and secondary amines and amides. These reactions, often referred to as Buchwald-Hartwig aminations, are fundamental for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other fine chemicals. nih.govprinceton.edu

Nickel catalysis offers distinct advantages, including high reactivity towards more economical and readily available aryl chlorides. rsc.org Pincer nickel(II) complexes have been shown to be highly effective catalysts for the amination of aryl halides, demonstrating high turnover numbers (TONs) with both primary and secondary amines. researchgate.netresearchgate.net The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the coupling. For instance, amide-based pincer nickel(II) catalysts have been successfully employed with a base in DMSO to afford good yields of the arylated amine products. researchgate.net

Furthermore, the development of air-stable Ni(II) precatalysts has made these transformations more practical and accessible. acs.orgacs.org These precatalysts, often used in conjunction with specific ligands, can effectively catalyze the coupling of a wide array of aryl and heteroaryl halides with amines, tolerating various functional groups. rsc.orgacs.org

In many nickel-catalyzed C-N cross-coupling reactions, a nickel(II) complex is employed as a precatalyst. nih.govchemrxiv.org These precatalysts are typically air- and moisture-stable, making them convenient to handle. acs.orgchemrxiv.org The active Ni(0) catalyst is generated in situ through reduction or by reductive elimination from an organometallic Ni(II) precatalyst. nih.gov

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Ni(0) species, forming a Ni(II)-aryl halide complex. Subsequent coordination of the amine or amide, followed by deprotonation, generates a key nickel(II) amido intermediate. nih.govchemrxiv.org Reductive elimination from this intermediate furnishes the desired C-N coupled product and regenerates the Ni(0) catalyst. nih.gov

The nature of the ligands on the nickel center is critical in modulating the reactivity and stability of the intermediates. Electron-deficient ligands, for example, have been shown to decrease the pKa of the nickel-bound amine and lower the barrier to reductive elimination from the Ni(II)-amido complex. nih.govchemrxiv.org In some systems, particularly those involving photoredox catalysis, the nickel(II) amido intermediate is oxidized to a Ni(III) species, which then undergoes a more facile reductive elimination. nih.govprinceton.eduprinceton.edu This strategy has been successfully applied to overcome the often-sluggish reductive elimination from Ni(II) amido complexes. princeton.eduprinceton.edu

Catalysis in C-C Bond Formation

Beyond C-N bond formation, nickel(II) amido chloride complexes and their derivatives are also instrumental in catalyzing the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, is a powerful tool for C-C bond formation. Nickel catalysts, including those derived from amido pincer complexes, have proven to be highly effective for this transformation. nih.govcolab.wsacs.org These nickel catalysts can facilitate the coupling of aryl, heteroaryl, and vinyl chlorides with aryl Grignard reagents, often at room temperature. nih.govacs.org

The use of amido pincer nickel complexes has expanded the scope of the Kumada coupling to include less reactive and more abundant aryl chlorides. nih.govcolab.ws Additives such as lithium chloride (LiCl) and zinc chloride (ZnCl2) can further enhance the reaction's efficiency and functional group tolerance. nih.govacs.org The mechanism of the Kumada coupling is believed to involve a Ni(0)/Ni(II) catalytic cycle, where the nickel catalyst facilitates the transmetalation from the Grignard reagent and subsequent reductive elimination to form the new C-C bond. organic-chemistry.org

Table 2: Substrate Scope in Nickel-Catalyzed Kumada Cross-Coupling

| Electrophile | Grignard Reagent | Catalyst Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Aryl Chlorides | Arylmagnesium Bromides | Amido Pincer Nickel Complexes | Room temperature, tolerates functional groups | nih.gov, acs.org |

| Heteroaryl Chlorides | Phenylmagnesium Chloride | N-donor functionalized NHC-Nickel(II) | High activity, quantitative yields | rsc.org |

| Vinyl Chlorides | Aryl Grignard Reagents | Amido Pincer Nickel Complexes | Efficient coupling | colab.ws |

More recently, novel strategies involving radical intermediates have emerged in nickel-catalyzed C-C bond formation. In these pathways, a carbon-centered radical is generated and subsequently captured by a nickel complex. The resulting organonickel intermediate then undergoes further reactions to form the C-C bond. acs.org

One such approach involves the reductive coupling of two different electrophiles, where a low-valent nickel species is proposed to react with an alkyl halide to generate an alkyl radical. This radical can then be trapped by an Ar-Ni(II) intermediate, which is formed from the oxidative addition of an aryl halide to Ni(0). The resulting Ni(III) species undergoes reductive elimination to form the C-C bond. rsc.org

Another fascinating development is the merger of photoredox catalysis with nickel catalysis. In these systems, a photocatalyst can generate a radical species, which is then intercepted by a nickel complex. For example, an alkyl radical can be generated from a carboxylic acid via photoredox-mediated decarboxylation and then captured by a Ni(II)-aryl intermediate to form a Ni(III)-aryl-alkyl species. princeton.edu Subsequent reductive elimination yields the cross-coupled product. This dual catalytic approach has significantly expanded the toolbox for C-C bond formation, enabling the use of readily available starting materials under mild conditions. princeton.educhinesechemsoc.org

Other Catalytic Transformations

Nickel(II) amido chloride complexes, particularly those supported by specific ligand architectures, have demonstrated significant activity as catalysts in ethylene (B1197577) oligomerization. The catalytic performance, including activity and product selectivity, is highly dependent on the nature of the ligand, the cocatalyst employed, and the reaction conditions.

A series of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, when complexed with nickel(II), exhibit good to high activities for ethylene oligomerization upon activation with diethylaluminum chloride (Et₂AlCl). researchgate.net Activities can reach up to 7.6 x 10⁶ g mol⁻¹(Ni) h⁻¹. researchgate.net Similarly, nickel(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenoxy ligands, when activated with Et₂AlCl, also show good activity for this transformation. academie-sciences.fr The ligand environment and reaction parameters such as the Al/Ni molar ratio and temperature have considerable effects on the catalytic behavior and product distribution. researchgate.netacademie-sciences.fr

Phosphinito-imine ligands, a class of P,N donors, form stable square planar nickel(II) complexes that become active ethylene oligomerization catalysts upon treatment with modified methylaluminoxane (B55162) (MMAO) or diethylaluminum chloride (DEAC). csic.es These catalysts primarily yield butenes, along with smaller quantities of hexenes and octenes. csic.es Notably, complexes with a P(i-Pr)₂ moiety, when activated with DEAC, can achieve extremely high turnover frequencies (TOFs) exceeding 10⁶ mol C₂H₄ /mol Ni ·h, with high selectivity for butenes. csic.es

Neutral phosphinosulfonamide nickel(II) complexes have been shown to catalyze the oligomerization of ethylene to branched oligomers. wiley.com The degree of branching and the average degree of polymerization can be tuned by altering the catalyst structure and reaction conditions. wiley.com Mechanistic studies suggest that the branching arises from the isomerization of the nickel alkyl species during the propagation step rather than the reincorporation of α-olefin products. wiley.com

The general mechanism for ethylene oligomerization catalyzed by these nickel(II) complexes involves the activation of the precatalyst by a cocatalyst like MAO or an organoaluminum halide to generate an active species with an empty orbital. mdpi.com Ethylene molecules then coordinate to this active site, forming a metal-alkyl intermediate. Chain propagation occurs through subsequent ethylene insertion. The process is terminated by β-hydride elimination, which releases the short-chain oligomer and regenerates the active catalyst. mdpi.com

| Catalyst Type | Cocatalyst | Activity | Selectivity | Reference |

| N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide-Ni(II) | Et₂AlCl | Up to 7.6 x 10⁶ g mol⁻¹(Ni) h⁻¹ | Varies with conditions | researchgate.net |

| 2-(1H-benzimidazol-2-yl)-phenoxy-Ni(II) | Et₂AlCl | Good | Varies with conditions | academie-sciences.fr |

| Phosphinito-imine-Ni(II) | MMAO or DEAC | > 10⁶ mol C₂H₄ /mol Ni ·h (with P(i-Pr)₂) | Mainly butenes | csic.es |

| Phosphinosulfonamide-Ni(II) | - | Active | Branched oligomers | wiley.com |

| Triazine-supported Ni(II) | MAO | Up to 10.55 × 10⁴ g/(mol Ni·h) | Low-carbon olefins | mdpi.com |

Cationic nickel(II) complexes derived from the abstraction of a chloride ion from precursors like (indenyl)Ni(PPh₃)Cl are effective precatalysts for the hydrosilylation of certain olefins. researchgate.netcdnsciencepub.com For instance, the reaction of styrene (B11656) with phenylsilane (B129415) (PhSiH₃) in the presence of (1-Me-indenyl)Ni(PPh₃)Cl and a cocatalyst such as NaBPh₄ or methylaluminoxane (MAO) produces 1-phenyl-1-ethylsilane in good yields. researchgate.netcdnsciencepub.com While this system can also catalyze the hydrosilylation of 1-hexene (B165129) and norbornene, it often results in mixtures of regio- and stereoisomers. researchgate.netcdnsciencepub.com

Mechanistic investigations suggest that the initially formed cationic nickel species is not the catalytically active species. researchgate.netcdnsciencepub.com Instead, a nickel-hydride (Ni-H) species, generated by the transfer of a hydride from the silane (B1218182) to the nickel center, is proposed to be the true catalyst. researchgate.netcdnsciencepub.com This is supported by the observation that the regioselectivity of the addition of PhSiH₃ to styrene, where the silyl (B83357) group predominantly adds to the α-carbon, is contrary to what would be expected from a mechanism involving carbocationic intermediates. researchgate.netcdnsciencepub.com